molecular formula C17H25N3O15 B1663639 Tetrodotoxin, citrate (1:1) (salt) CAS No. 18660-81-6

Tetrodotoxin, citrate (1:1) (salt)

Cat. No. B1663639
CAS RN: 18660-81-6
M. Wt: 511.4 g/mol
InChI Key: CFMYXEVWODSLAX-QOZOJKKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrodotoxin citrate is the water-soluble citrate salt of tetrodotoxin . It is a reversible, potent, selective, and high-affinity inhibitor of voltage-gated sodium channels .


Molecular Structure Analysis

Tetrodotoxin has a molecular formula of C11H17N3O8 and a molecular weight of 319.27 . It is an amino perhydroquinazoline compound .


Physical And Chemical Properties Analysis

Tetrodotoxin is soluble in a dilute citrate or acetate buffer at pH 4–5 . It remains active in solution when stored frozen at pH 4–5 . It is unstable in strong acid and alkaline solutions, and is rapidly destroyed by boiling at pH 2 .

Scientific Research Applications

Tetrodotoxin (TTX) is a potent neurotoxin that was first identified in pufferfish . It has been isolated from an array of taxa that host TTX-producing bacteria . TTX is primarily a powerful sodium channel inhibitor that targets voltage-gated sodium channels, including six of the nine mammalian isoforms .

  • Pain Management : TTX exhibits therapeutic properties, especially to treat cancer-related pain, neuropathic pain, and visceral pain . It is administered at levels far below lethal doses .

  • Treatment of Addiction : TTX can potentially treat heroin and cocaine withdrawal symptoms .

  • Neurological Disorders : TTX can potentially treat spinal cord injuries and brain trauma .

  • Cancer Treatment : TTX can potentially treat some kinds of tumors .

  • Research Tool : TTX is often used as a research tool in neurophysiology and in cellular biology to block sodium channels .

  • Antagonism of Cardiac Toxicity : TTX shows antagonism of aconitine-induced cardiac toxicity . Aconitine is a toxin produced by the Aconitum plant, also known as monkshood. This suggests that TTX could potentially be used to treat aconitine poisoning .

  • Analgesic Effects : TTX has analgesic effects in mouse models of neuropathy . Neuropathy is a condition where the peripheral nerves become damaged, often causing weakness, numbness, and pain. TTX could potentially be used to alleviate these symptoms .

  • Prolonged Duration of Local Anesthesia : When combined with capsaicin, TTX can prolong the duration of local anesthesia in animals . This suggests that TTX could potentially be used to enhance the effects of local anesthetics .

  • Study of Excitable Cells : TTX is a useful tool for studying excitable cells . It acts by inhibiting the action potential in nerve and muscle cells in a highly potent and selective manner .

  • Treatment of Ischemic Neuronal Injury : TTX has potential in treating ischemic neuronal injury . Ischemic neuronal injury is a type of brain damage that occurs when the blood supply to the brain is interrupted, often due to a stroke .

  • Treatment of Migraine : TTX has potential in treating migraines . Migraines are a type of headache characterized by severe pain, often accompanied by nausea and sensitivity to light and sound .

  • Antagonism of Aconitine-Induced Cardiac Toxicity : TTX shows antagonism of aconitine-induced cardiac toxicity . Aconitine is a toxin produced by the Aconitum plant, also known as monkshood. This suggests that TTX could potentially be used to treat aconitine poisoning .

  • Analgesic Effects in Mouse Models of Neuropathy : TTX has analgesic effects in mouse models of neuropathy . Neuropathy is a condition where the peripheral nerves become damaged, often causing weakness, numbness, and pain. TTX could potentially be used to alleviate these symptoms .

  • Prolonged Duration of Local Anesthesia : When combined with capsaicin, TTX can prolong the duration of local anesthesia in animals . This suggests that TTX could potentially be used to enhance the effects of local anesthetics .

  • Study of Excitable Cells : TTX is a useful tool for studying excitable cells . It acts by inhibiting the action potential in nerve and muscle cells in a highly potent and selective manner .

  • Treatment of Ischemic Neuronal Injury : TTX has potential in treating ischemic neuronal injury . Ischemic neuronal injury is a type of brain damage that occurs when the blood supply to the brain is interrupted, often due to a stroke .

  • Treatment of Migraine : TTX has potential in treating migraines . Migraines are a type of headache characterized by severe pain, often accompanied by nausea and sensitivity to light and sound .

Safety And Hazards

Tetrodotoxin is highly toxic and can be fatal if swallowed . It is advised to wash skin thoroughly after handling and not to eat, drink, or smoke when using this product . In case of ingestion, immediate medical attention is required .

properties

IUPAC Name

(1S,5R,6R,7S,9S,11R,12S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O8.C6H8O7/c12-8-13-6(17)2-4-9(19,1-15)5-3(16)10(2,14-8)7(18)11(20,21-4)22-5;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-7,15-20H,1H2,(H3,12,13,14);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t2-,3-,4+,5-,6-,7+,9+,10+,11+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJWMDOXROTQCW-WNGAXIQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C([C@@]1([C@@H]2[C@@H]3[C@H](N=C(N[C@]34[C@@H]([C@H]1O[C@]([C@H]4O)(O2)O)O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrodotoxin, citrate (1:1) (salt)

CAS RN

18660-81-6
Record name Octahydro-12-(hydroxymethyl)-2-imino-5,9:7,10a-dimethano-10aH-[1,3]dioxocino[6,5-d]pyrimidine-4,7,10,11,12-pentol citrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrodotoxin, citrate (1:1) (salt)
Reactant of Route 2
Tetrodotoxin, citrate (1:1) (salt)
Reactant of Route 3
Tetrodotoxin, citrate (1:1) (salt)
Reactant of Route 4
Tetrodotoxin, citrate (1:1) (salt)
Reactant of Route 5
Tetrodotoxin, citrate (1:1) (salt)
Reactant of Route 6
Tetrodotoxin, citrate (1:1) (salt)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.